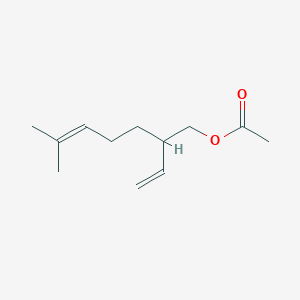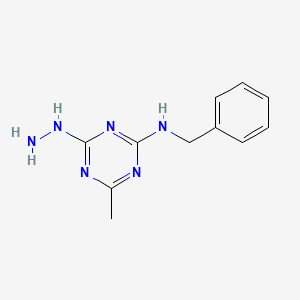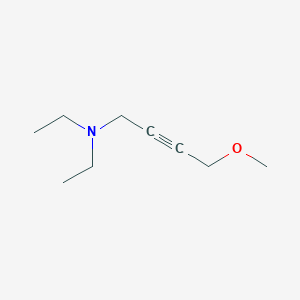
1,3-Propanediol, 2-((o-chlorophenoxy)methyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-((o-chlorophenoxy)methyl)-2-methyl- is an organic compound that belongs to the class of chlorophenoxy derivatives. These compounds are often used in various chemical and industrial applications due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-((o-chlorophenoxy)methyl)-2-methyl- typically involves the reaction of 1,3-propanediol with o-chlorophenol in the presence of a suitable catalyst. The reaction conditions may include elevated temperatures and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-((o-chlorophenoxy)methyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to convert the compound into different oxidation states.
Reduction: Reducing agents can be used to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce different chlorophenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-((o-chlorophenoxy)methyl)-2-methyl- has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-((o-chlorophenoxy)methyl)-2-methyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl-
- 1,3-Propanediol, 2-((o-bromophenoxy)methyl)-2-methyl-
- 1,3-Propanediol, 2-((o-fluorophenoxy)methyl)-2-methyl-
Uniqueness
1,3-Propanediol, 2-((o-chlorophenoxy)methyl)-2-methyl- is unique due to its specific chlorophenoxy group, which imparts distinct chemical and physical properties. These properties can influence its reactivity, biological activity, and industrial applications.
Eigenschaften
CAS-Nummer |
3894-16-4 |
|---|---|
Molekularformel |
C11H15ClO3 |
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
2-[(2-chlorophenoxy)methyl]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H15ClO3/c1-11(6-13,7-14)8-15-10-5-3-2-4-9(10)12/h2-5,13-14H,6-8H2,1H3 |
InChI-Schlüssel |
XUPWSSQZGXIAOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(CO)COC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


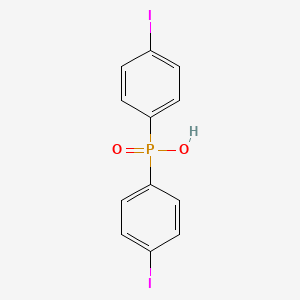
![3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B14166698.png)
![3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14166704.png)
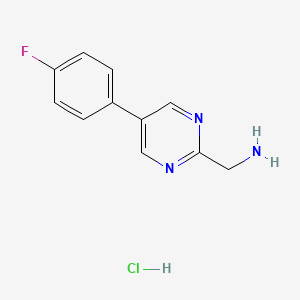
![2-Chloroethyl-3-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14166721.png)
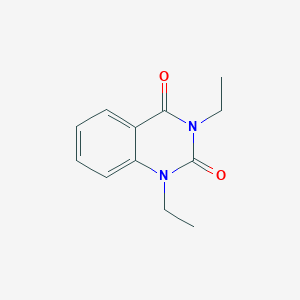
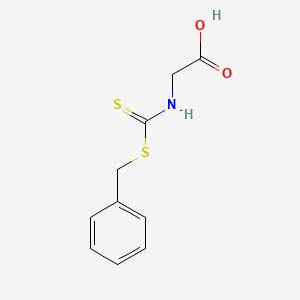
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy-](/img/structure/B14166730.png)
![N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14166736.png)
